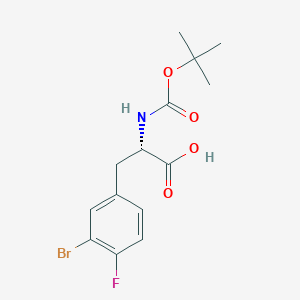

N-Boc-3-bromo-4-fluoro-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIFPTNFGDSVNX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 3 Bromo 4 Fluoro L Phenylalanine

Precursor Selection and Initial Functionalization Strategies for Aryl Halogenation

A critical aspect of synthesizing N-Boc-3-bromo-4-fluoro-L-phenylalanine is the strategy for introducing the halogen atoms onto the aromatic ring. The most prevalent and controlled approach involves starting with a pre-functionalized aromatic precursor rather than attempting direct halogenation of a phenylalanine scaffold, which often leads to challenges in regioselectivity.

While direct derivatization from L-phenylalanine or its simpler analogs like 4-fluoro-L-phenylalanine might seem like a straightforward approach, it is synthetically challenging. Electrophilic aromatic substitution reactions, such as bromination, on an existing phenylalanine scaffold are difficult to control. The activating, ortho-, para-directing nature of the alkylamino side chain competes with the directing effects of other substituents, potentially leading to a mixture of constitutional isomers that are difficult to separate. For instance, direct radiofluorination of L-phenylalanine yields a mixture of ortho, meta, and para isomers. beilstein-journals.org Consequently, building the amino acid from a pre-halogenated building block is the preferred and more regiocontrolled strategy.

The most effective strategy to ensure the correct 3-bromo-4-fluoro substitution pattern is to begin with a molecule where this arrangement is already established. The key precursor for this approach is 3-bromo-4-fluorobenzaldehyde (B1265969) . beilstein-journals.orgnih.gov The synthesis of this aldehyde starts with 4-fluorobenzaldehyde, where the fluorine atom is already in the desired position.

The subsequent bromination is a regioselective electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. Both groups direct the incoming electrophile (bromine) to the C3 position (ortho to the fluorine and meta to the aldehyde), thus ensuring the formation of the desired product with high selectivity. Various protocols exist for this transformation, often employing a bromine source in the presence of a Lewis acid or strong protic acid.

Interactive Table: Protocols for the Synthesis of 3-bromo-4-fluorobenzaldehyde

| Starting Material | Reagents | Conditions | Yield | Reference |

| 4-fluorobenzaldehyde | Bromine, Aluminum trichloride, Dichloromethane | Reflux for 16 hours | ~75% (distilled) | |

| 4-fluorobenzaldehyde | 65% Oleum, Iodine, Zinc bromide, Bromine | 30-40°C | 97% (crude) | chemicalbook.comgoogle.com |

| 4-fluorobenzaldehyde | Sodium bromide, Hydrochloric acid, Sodium hypochlorite, Dichloromethane | 20-25°C with ultrasonic irradiation | High | patsnap.com |

N-Boc Protection Strategies and Conditions

The tert-butyloxycarbonyl (Boc) group is a crucial protecting group in peptide synthesis, valued for its stability under many reaction conditions and its facile removal under acidic conditions. While the main synthetic route to the final compound proceeds through an N-acetyl intermediate, the final step involves the installation of the N-Boc group. beilstein-journals.orgnih.gov

The standard procedure for N-Boc protection of an amino acid involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. orgsyn.org The amino acid is dissolved in a mixed solvent system, such as dioxane-water or tert-butyl alcohol-water, and a base like sodium hydroxide (B78521) or potassium carbonate is used to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride. orgsyn.org The reaction is typically performed at room temperature, and after acidification and extraction, the pure N-Boc protected amino acid can be isolated, often as a crystalline solid. orgsyn.org

Stereochemical Control and Purity Considerations in Asymmetric Synthesis

Establishing the correct L-stereochemistry at the α-carbon is paramount. Two prominent methods for achieving high stereochemical purity in the synthesis of α-amino acids are asymmetric hydrogenation and the Schöllkopf chiral auxiliary method.

A highly effective route to N-acetyl-3-bromo-4-fluoro-L-phenylalanine involves the Erlenmeyer-Plöchl reaction of 3-bromo-4-fluorobenzaldehyde with N-acetylglycine to form an intermediate α-amidocinnamic acid. beilstein-journals.orgnih.gov This achiral intermediate is then subjected to a transition-metal-catalyzed asymmetric hydrogenation. The use of a chiral phosphine (B1218219) ligand, such as the ferrocene-based Me-BoPhoz, with a rhodium catalyst, facilitates the delivery of hydrogen to one face of the double bond, leading to the desired L-isomer with high enantiomeric excess (ee). beilstein-journals.orgnih.gov This reaction has been reported to proceed with complete conversion and an enantiomeric excess of 94%. nih.gov

Interactive Table: Asymmetric Hydrogenation for L-Phenylalanine Synthesis

| Substrate | Catalyst/Ligand | Key Outcome | Reference |

| (Z)-2-acetamido-3-(3-bromo-4-fluorophenyl)acrylic acid | Rh-Me-BoPhoz | Complete conversion, 94% ee | beilstein-journals.orgnih.gov |

An alternative, classic, and versatile strategy for the asymmetric synthesis of non-proteinogenic amino acids is the Schöllkopf method . nih.govtandfonline.comwikipedia.org This approach utilizes a chiral auxiliary, typically derived from the proteinogenic amino acid valine. Glycine (B1666218) and valine are used to form a cyclic dipeptide (a diketopiperazine), which is then O-methylated to form a bislactim ether. wikipedia.org Deprotonation of the glycine unit creates a nucleophilic anion. The bulky isopropyl group from the valine auxiliary sterically hinders one face of the anion, forcing an incoming electrophile—such as a 3-azide-4-fluorobenzyl bromide in a related synthesis—to add from the opposite face. tandfonline.comwikipedia.org This diastereoselective alkylation, followed by acidic hydrolysis, cleaves the product from the auxiliary, yielding the desired L-amino acid with typically high optical purity (>95% ee). tandfonline.comwikipedia.org

Advanced Synthetic Routes and Optimized Protocols

Advanced synthetic routes for complex molecules like this compound are characterized by their efficiency, control, and selectivity. The multi-step synthesis starting from 3-bromo-4-fluorobenzaldehyde exemplifies such a protocol, where each step is optimized for yield and purity.

The synthesis is a showcase of chemo- and regioselective transformations, where specific functional groups react in the presence of others.

Regioselective Bromination : The synthesis begins with the highly regioselective bromination of 4-fluorobenzaldehyde, which cleanly establishes the 3-bromo-4-fluoro substitution pattern on the aromatic ring. chemicalbook.com

Chemoselective Condensation : The subsequent Erlenmeyer-Plöchl condensation between the aldehyde and N-acetylglycine is chemoselective, forming the α,β-unsaturated azlactone intermediate without reacting with the aryl halides. beilstein-journals.orgnih.gov

Stereo- and Chemoselective Hydrogenation : The asymmetric hydrogenation is chemoselective for the carbon-carbon double bond of the acrylic acid derivative, leaving the aromatic ring, the amide, and the halogen substituents untouched. It is also highly stereoselective, creating the L-chiral center. beilstein-journals.orgnih.gov

Selective Deprotection and Protection : Finally, the selective hydrolysis of the N-acetyl group followed by the chemoselective protection of the resulting free amine with the Boc group completes the synthesis. These steps must be chosen carefully to avoid side reactions.

This strategic sequence of reactions ensures that the final product, this compound, is produced with high chemical and stereochemical purity.

Green Chemistry Approaches in its Preparation

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules like this compound to minimize environmental impact and enhance safety and efficiency. While specific green chemistry protocols for this exact compound are not extensively documented in publicly available literature, established green methodologies for the synthesis of analogous amino acids can be adapted.

One of the foremost green approaches is the use of enzymatic catalysis . Phenylalanine ammonia (B1221849) lyases (PALs) have been engineered for the asymmetric hydroamination of cinnamic acid derivatives to produce non-natural L-phenylalanine derivatives with high conversion and enantioselectivity (>99%). researchgate.net This biocatalytic method operates under mild, aqueous conditions, avoiding the need for heavy metal catalysts and harsh reagents. The application of a suitably engineered PAL could offer a green pathway to the core amino acid structure. researchgate.net

The choice of solvents is another critical aspect of green chemistry. Traditional syntheses may employ chlorinated solvents or other volatile organic compounds. A greener alternative is the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is recognized as a more environmentally friendly solvent. google.com Its use has been demonstrated in the scalable synthesis of related compounds, where it can be recycled, thus reducing waste. google.com

Furthermore, atom economy can be improved by designing synthetic routes that minimize the use of protecting groups, thereby reducing the number of synthetic steps. google.com While the "Boc" group in the target molecule is a protecting group, its introduction and subsequent removal in a synthetic sequence should be planned to be as efficient as possible.

The following table outlines potential green chemistry modifications applicable to the synthesis of this compound, based on approaches used for similar compounds.

| Green Chemistry Principle | Conventional Method | Potential Green Alternative | Anticipated Benefits |

| Catalysis | Transition-metal-catalyzed hydrogenation (e.g., using Rhodium or Iridium complexes). | Asymmetric hydroamination using an engineered Phenylalanine Ammonia Lyase (PAL). researchgate.net | Use of a biodegradable catalyst, reaction in aqueous media, high enantioselectivity, mild reaction conditions. |

| Solvents | Use of chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF). | Utilization of bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) or performing reactions in water where possible. google.com | Reduced toxicity and environmental impact, potential for solvent recycling. |

| Energy Efficiency | Reactions requiring high temperatures or cryogenic conditions. | Biocatalytic reactions at or near ambient temperature. researchgate.net | Lower energy consumption and reduced operational costs. |

Considerations for Scalable Synthesis in Research and Development

The transition from laboratory-scale synthesis to a scalable process for research and development and potential commercial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.

A primary consideration is the selection of starting materials . For the synthesis of this compound, a plausible route starts with 3-bromo-4-fluorobenzaldehyde. nih.govbeilstein-journals.org The availability and cost of this starting material are crucial for a scalable process. An efficient synthesis would involve a convergent route that minimizes the number of linear steps.

Process optimization is key to scalability. This includes maximizing the yield of each step, minimizing reaction times, and developing robust purification methods. For instance, in the asymmetric hydrogenation step to establish the stereocenter, the choice of catalyst and ligand is critical. While highly efficient, some catalysts based on precious metals like rhodium or iridium can be expensive, prompting research into more cost-effective alternatives.

Safety and environmental impact are also paramount. A scalable process should aim to replace hazardous reagents and solvents with safer alternatives. For example, the use of greener solvents like 2-methyltetrahydrofuran, which is also beneficial from a green chemistry perspective, is advantageous in a large-scale setting due to its lower toxicity and potential for recycling. google.com

The table below summarizes key considerations for the scalable synthesis of this compound.

| Consideration | Key Aspects for Scalability | Example Application/Strategy |

| Starting Materials | Cost, availability, and purity of raw materials. | Utilizing commercially available and cost-effective 3-bromo-4-fluorobenzaldehyde as a key starting material. nih.govbeilstein-journals.org |

| Route Efficiency | Minimizing the number of synthetic steps and avoiding complex purifications. | Developing a convergent synthesis strategy; exploring one-pot reactions where feasible. |

| Catalyst Selection | Cost, activity, and recyclability of catalysts. | Investigating base metal catalysts or enzymatic methods as alternatives to expensive precious metal catalysts. researchgate.net |

| Solvent Choice | Safety, environmental impact, and ease of recovery and recycling. | Employing environmentally friendly solvents such as 2-methyltetrahydrofuran (2-MeTHF). google.com |

| Work-up and Purification | Avoiding chromatographic purification in favor of crystallization or extraction. | Designing the final step to yield a solid product that can be purified by recrystallization. |

| Safety | Identifying and mitigating potential hazards associated with reagents and reaction conditions. | Performing a thorough process hazard analysis (PHA) before scale-up. |

Advanced Spectroscopic and Chromatographic Characterization for Synthetic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-Boc-3-bromo-4-fluoro-L-phenylalanine and its synthetic intermediates. Both ¹H and ¹³C NMR provide detailed information on the chemical environment of each atom, allowing for the verification of the substitution pattern on the phenyl ring and the integrity of the amino acid backbone and its protecting group.

In the ¹H NMR spectrum, the protons of the amino acid moiety—the α-proton (α-H), and the diastereotopic β-protons (β-CH₂) —exhibit characteristic chemical shifts and coupling patterns. The α-proton typically appears as a multiplet due to coupling with the adjacent β-protons and the amide proton (NH). The tert-butoxycarbonyl (Boc) protecting group is easily identified by a prominent singlet corresponding to its nine equivalent protons. The aromatic region of the spectrum is particularly informative for confirming the 3-bromo-4-fluoro substitution pattern. The fluorine and bromine atoms influence the electronic environment, leading to distinct chemical shifts and coupling constants for the remaining aromatic protons.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. chemicalbook.com The carbonyl carbons of the carboxylic acid and the Boc group resonate at low field (downfield), while the aliphatic carbons of the amino acid backbone and the Boc group appear at high field (upfield). chemicalbook.com The substitution on the aromatic ring can be confirmed by the number of signals and their chemical shifts, which are influenced by the electronegativity of the fluorine and bromine substituents. isotope.comchemicalbook.com Specialized techniques like ¹⁹F NMR can also be employed to directly observe the fluorine atom, providing further structural confirmation. nih.govresearchgate.net

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Boc -C(CH₃)₃ | ~1.4 | ~28.0 |

| Boc -C(CH₃)₃ | - | ~80.0 |

| β-CH₂ | ~3.0 - 3.2 | ~37.0 |

| α-CH | ~4.3 - 4.6 | ~54.0 |

| Aromatic CH | ~7.0 - 7.5 | ~115 - 135 |

| Aromatic C-Br | - | ~110 |

| Aromatic C-F | - | ~155 - 160 (d, JCF) |

| Boc C=O | - | ~155.0 |

| Acid C=O | - | ~174.0 |

Mass Spectrometry (MS) in Reaction Pathway Analysis (e.g., LC-MS for intermediate tracking)

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS), is a powerful technique for monitoring the progress of a chemical synthesis and identifying intermediates along the reaction pathway. mdpi.com In the synthesis of this compound, LC-MS allows for the rapid analysis of crude reaction mixtures with high sensitivity and specificity.

During the synthesis, which may start from precursors like 3-bromo-4-fluorobenzaldehyde (B1265969), LC-MS can be used to track the disappearance of starting materials and the appearance of intermediates and the final product. beilstein-journals.org By monitoring the mass-to-charge ratio (m/z) of the ions, chemists can confirm that each synthetic step is proceeding as expected. For instance, the formation of this compound (Molecular Weight: 362.18 g/mol ) can be verified by detecting its corresponding molecular ion peak, such as the protonated molecule [M+H]⁺ at m/z 363.2 or the deprotonated molecule [M-H]⁻ at m/z 361.2 in the mass spectrum.

This technique is also invaluable for identifying potential side products or impurities. If unexpected masses are detected, further analysis using tandem mass spectrometry (MS/MS) can provide structural information about these unknown compounds by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.commdpi.com This detailed analysis helps in optimizing reaction conditions to maximize the yield of the desired product and minimize impurity formation. nih.gov

Chromatographic Purity Assessment and Reaction Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for monitoring the progress of the synthesis. nih.gov Purity levels for amino acid derivatives used in pharmaceutical applications are often required to be very high (e.g., >98% or >99%). chemimpex.comtcichemicals.com

A typical analysis is performed using reversed-phase HPLC, where the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. phenomenex.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule is a strong chromophore.

By comparing the peak area of the main product with the total area of all peaks in the chromatogram, the purity of a sample can be accurately quantified. During a synthesis, small aliquots can be taken from the reaction mixture at different time points and analyzed by HPLC to track the consumption of reactants and the formation of the product, allowing for the determination of the optimal reaction time. beilstein-journals.orgnih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Additive | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm or ~254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Chiral Chromatography for Enantiomeric Purity Determination in Related Derivatives

For a chiral molecule like this compound, which is intended for use in stereospecific applications such as peptide synthesis, confirming its enantiomeric purity is of paramount importance. nih.gov The presence of the undesired D-enantiomer can lead to impurities with significantly different biological activities. rsc.org Chiral HPLC is the preferred method for separating and quantifying the enantiomers of amino acid derivatives. phenomenex.com

This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® series), are widely used and have shown excellent resolving power for N-protected amino acids. phenomenex.comrsc.org The differential interaction between the enantiomers and the chiral surface of the CSP causes them to travel through the column at different rates, resulting in their separation.

The enantiomeric excess (ee) can be calculated from the peak areas of the L- and D-enantiomers in the resulting chromatogram. nih.gov For pharmaceutical-grade starting materials, the enantiomeric purity is often required to be exceptionally high, frequently exceeding 99.5% ee. phenomenex.com The development of a robust chiral HPLC method is therefore a critical step in the quality control process, ensuring that the stereochemical integrity of the amino acid is maintained throughout the synthesis and purification. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column (CSP) | Polysaccharide-based (e.g., CHIRALPAK IA, IC) |

| Mobile Phase | Hexane/Isopropanol mixtures or reversed-phase (e.g., Acetonitrile/Water/Acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~220 nm or ~254 nm |

| Analysis Goal | Baseline separation (Resolution, Rs > 1.5) of L- and D-enantiomers |

Reactivity and Functional Group Transformations of N Boc 3 Bromo 4 Fluoro L Phenylalanine

Cross-Coupling Reactions at the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is a key site for transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of phenylalanine analogs with modified aromatic side chains.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov In the context of N-Boc-3-bromo-4-fluoro-L-phenylalanine, this reaction facilitates the introduction of various aryl or heteroaryl substituents at the 3-position of the phenyl ring, leading to the synthesis of novel biaryl amino acids. bohrium.com

The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. The robustness of the Suzuki-Miyaura reaction allows for its application in the synthesis of complex molecules, including pharmacologically active compounds. nih.gov For instance, the strategy has been employed in the synthesis of biaryl analogues of tyrosine, a structurally related amino acid. gla.ac.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Boronic Acid/Ester | Arylboronic acid, Heteroarylboronic acid | Coupling Partner |

| Catalyst | Pd(PPh₃)₄, CataXCium A Pd G3 | Facilitates C-C bond formation |

| Base | K₃PO₄, Cs₂CO₃ | Activates boronic acid |

| Solvent | Dioxane/Water, Toluene, DMF | Reaction Medium |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction allows for the coupling of an aryl halide with an amine. While specific examples utilizing this compound are not prevalent in the reviewed literature, the general applicability of this reaction to aryl bromides makes it a highly relevant potential transformation. nih.gov

This method could be used to synthesize diaryl amine-containing amino acids by reacting this compound with various primary or secondary amines. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the C-N coupled product. nih.gov The choice of phosphine ligand is critical and often dictates the scope and efficiency of the reaction. nih.gov

Table 2: General Parameters for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic Partner |

| Amine | Primary or Secondary Amines | Nucleophilic Partner |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium Source |

| Ligand | Biaryl Monophosphines (e.g., XPhos, SPhos) | Stabilizes Pd, facilitates catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Amine Deprotonation |

| Solvent | Toluene, Dioxane | Reaction Medium |

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction is instrumental in synthesizing alkynyl-conjugated phenylalanine analogues from aryl bromide precursors. researchgate.net

Applying this to this compound allows for the introduction of an alkyne moiety at the 3-position. These resulting alkyne-functionalized amino acids can serve as versatile intermediates for further transformations or as building blocks for fluorescent probes and other advanced materials. bohrium.comacs.org Copper-free Sonogashira protocols, often employing specialized palladium precatalysts like XPhos Pd G2, have also been developed to broaden the substrate scope and improve functional group tolerance. acs.org

Table 3: Conditions for Sonogashira Coupling of Phenylalanine Derivatives

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Alkyne | Terminal Alkynes (e.g., TMS-acetylene) | Coupling Partner |

| Catalyst | Pd(PPh₃)₄, XPhos Pd G2 | Palladium(0) source |

| Co-catalyst | CuI | Facilitates alkyne activation (in traditional Sonogashira) |

| Base | Et₃N, Dipea | Alkyne deprotonation and HCl scavenger |

| Solvent | THF, DMF | Reaction Medium |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound. This reaction offers a complementary approach to the Suzuki coupling for forming C-C bonds and is known for its tolerance of a wide variety of functional groups. A key example includes the vinylation of a protected N-Boc-2-bromophenylalanine using a Stille coupling, demonstrating its utility for introducing alkenyl groups onto the phenyl ring of brominated phenylalanine derivatives. beilstein-journals.org

Other metal-catalyzed processes can also be envisioned. For example, palladium-catalyzed reactions between organozinc iodides and aryl halides provide a direct route to protected fluorinated phenylalanine analogues. beilstein-journals.orgnih.gov These diverse catalytic methods underscore the versatility of the aryl bromide in this compound as a handle for molecular elaboration.

Table 4: General Parameters for Stille Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic Partner |

| Organostannane | Vinyltributyltin, Aryltributyltin | Nucleophilic Partner |

| Catalyst | Pd(PPh₃)₄ | Palladium(0) source |

| Solvent | Toluene, THF, DMF | Reaction Medium |

Transformations Involving the Carboxyl Group

The carboxylic acid functional group is another key site for reactivity, allowing for the incorporation of the amino acid into larger structures such as peptides or for the synthesis of various ester and amide derivatives.

The carboxylic acid of this compound can be readily converted to its corresponding ester through standard esterification procedures, such as reaction with an alcohol under acidic conditions or via alkylation of the carboxylate salt. These esters are often used as protected forms of the carboxylic acid during other transformations or as intermediates themselves.

More significantly, the carboxyl group can participate in amidation reactions to form peptide bonds. Using standard peptide coupling reagents, this compound can be coupled with the amino group of another amino acid ester or an amine. acs.org Common coupling agents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This process is fundamental to incorporating this non-canonical amino acid into peptide sequences.

Table 5: Common Reagents for Esterification and Amidation

| Transformation | Reagents | Purpose |

|---|---|---|

| Esterification | SOCl₂ in MeOH; Alkyl halide and Base (e.g., Cs₂CO₃) | Conversion of carboxylic acid to methyl ester or other alkyl esters. |

| Amidation | HOBt/PyBOP; HATU; EDC/HOBt | Activation of the carboxyl group for amide bond formation with an amine. |

| Hydrolysis | LiOH; NaOH | Conversion of an ester back to the carboxylic acid. |

Peptide Coupling Strategies

This compound is a valuable building block in the synthesis of complex peptides and peptide-mimetics, particularly in the development of therapeutic agents. Its incorporation into a peptide chain follows standard protocols, compatible with both solution-phase and solid-phase peptide synthesis (SPPS). The primary transformation is the formation of an amide bond between its carboxylic acid moiety and the free amine of another amino acid residue.

The activation of the carboxylic acid is a prerequisite for efficient coupling. This is typically achieved using a variety of well-established coupling reagents that convert the carboxylic acid into a more reactive species, thereby facilitating nucleophilic attack by the amino group of the incoming residue.

Common Peptide Coupling Methods:

| Coupling Reagent Class | Specific Example(s) | General Conditions |

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often used with additives like HOBt or HOAt to suppress racemization and improve efficiency. Reactions are typically run in solvents like DMF or DCM at 0 °C to room temperature. |

| Phosphonium Salts | BOP, PyBOP | Known for high coupling efficiency and low racemization rates. |

| Uronium/Guanidinium Salts | HBTU, HATU, HCTU | These reagents are highly effective and are among the most commonly used in SPPS due to their rapid reaction times and high yields. |

The choice of coupling reagent and conditions depends on factors such as the specific amino acid sequence, the scale of the synthesis, and the desired purity of the final peptide. For instance, in the synthesis of dual cholecystokinin (B1591339) (CCK) receptor antagonists, derivatives of 3-bromo-4-fluoro-L-phenylalanine are crucial components. reddit.comgoogle.com The assembly of these complex molecules involves the formation of amide bonds through peptide coupling procedures. google.com

Transformations Involving the N-Boc Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine function of amino acids due to its stability under many reaction conditions and its facile removal under acidic conditions.

Selective N-Boc Deprotection Methodologies

The removal of the N-Boc group is a critical step to liberate the amine for subsequent reactions, such as peptide bond formation or other derivatizations. This deprotection is almost universally achieved under acidic conditions. researchgate.netcommonorganicchemistry.com The mechanism involves the protonation of the carbamate (B1207046) carbonyl, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene (B52900) gas) and subsequent decarboxylation to yield the free amine as an acid salt. commonorganicchemistry.com

The choice of acid and solvent system can be tailored to the substrate's sensitivity to acid and solubility. reddit.comnih.govrsc.org For substrates containing other acid-labile groups, milder conditions or alternative methods may be employed. nih.govrsc.org

Table of Common N-Boc Deprotection Conditions:

| Reagent System | Solvent(s) | Typical Conditions & Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | A common and robust method. Typically uses 25-50% TFA in DCM, with reaction times from 30 minutes to a few hours at room temperature. commonorganicchemistry.comresearchgate.netrsc.org The product is the amine trifluoroacetate (B77799) salt. |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol (B129727) (MeOH), Diethyl Ether | Using a 4M solution of HCl in dioxane is a standard protocol that yields the amine hydrochloride salt, which can be preferable for subsequent steps. researchgate.net HCl in methanol is also effective. |

| Oxalyl Chloride / Methanol | Methanol (MeOH) | A milder alternative that can be effective for substrates sensitive to strong acids, proceeding at room temperature. nih.govrsc.org |

Studies have shown that N-Boc groups on aromatic amines bearing electron-withdrawing groups, such as fluoro and bromo substituents, are readily cleaved under these standard conditions. nih.gov

Subsequent Amine Derivatizations

Once the N-Boc group has been removed, the resulting free amine of 3-bromo-4-fluoro-L-phenylalanine is available for a wide range of derivatization reactions. These transformations are key to building more complex molecular architectures.

Acylation: The most common derivatization is acylation, which is essentially the same reaction as peptide coupling. The free amine can react with activated carboxylic acids (or acid chlorides) to form amides. A notable example is found in the synthesis of dual CCK1/CCK2 receptor antagonists, where 3-bromo-4-fluoro-L-phenylalanine methyl ester hydrochloride is acylated by a complex sulfonylated and brominated benzoyl moiety to construct the final drug candidate. google.com

Carbamate Formation: The amine can react with chloroformates (e.g., benzyl (B1604629) chloroformate to form the Cbz group) or other reagents like di-tert-butyl dicarbonate (B1257347) (which would re-form the N-Boc group) to yield various carbamates. These are often used to install different protecting groups or to act as key functional groups within a target molecule.

Regioselective Aromatic Substitutions and Further Functionalizations

The di-halogenated phenyl ring of this compound presents opportunities for further functionalization, significantly increasing its versatility as a synthetic building block. The bromine atom at the C3 position is a particularly useful handle for palladium-catalyzed cross-coupling reactions. While the fluorine atom at C4 is generally less reactive in such transformations, it profoundly influences the electronic properties of the ring and the reactivity of the C-Br bond.

Although direct literature examples for cross-coupling reactions on this compound are not extensively detailed, the reactivity of aryl bromides is well-established. The following transformations represent high-potential strategies for derivatization:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₃PO₄) would replace the bromine atom with an aryl, heteroaryl, or vinyl group. This allows for the construction of complex biaryl structures.

Sonogashira Coupling: The palladium- and copper-catalyzed reaction with a terminal alkyne would yield an alkynylated phenylalanine derivative. This introduces a linear, rigid linker that is valuable in medicinal chemistry and materials science.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with an amine (primary or secondary) would form a new carbon-nitrogen bond at the C3 position, leading to a 3-amino-4-fluoro-phenylalanine derivative after appropriate deprotections.

Heck Coupling: Reaction with an alkene under palladium catalysis could be used to install a vinyl group at the C3 position.

The specific choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity in these transformations. The presence of the N-Boc-protected amino acid side chain may require optimization of reaction conditions to avoid side reactions or catalyst inhibition.

Applications of N Boc 3 Bromo 4 Fluoro L Phenylalanine As a Chiral Building Block

Construction of Complex Amino Acid and Peptide Analogs

The presence of a bromine atom on the phenyl ring of N-Boc-3-bromo-4-fluoro-L-phenylalanine serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups at the 3-position, leading to the synthesis of complex biaryl and heteroaryl-aryl unnatural amino acids. These novel amino acids can then be incorporated into peptide chains to create analogs with tailored properties.

For instance, the Suzuki-Miyaura reaction of N-Boc-4-iodophenylalanine with phenylboronic acid has been successfully demonstrated using palladium nanoparticle catalysts, achieving full conversion under mild, aqueous conditions. researchgate.net While this example uses an iodo-substituted phenylalanine, the reactivity of the bromo-substituent in this compound is analogous and allows for similar transformations. The resulting biaryl amino acids can introduce conformational constraints or new binding interactions within a peptide, influencing its structure and function. The synthesis of terphenyl-based amino acid derivatives has also been achieved through successive Suzuki coupling reactions on brominated phenylalanine precursors, highlighting the potential for creating highly complex, poly-aromatic amino acid motifs. rsc.org

The incorporation of such complex amino acids can lead to peptide analogs with enhanced properties, such as increased resistance to enzymatic degradation or improved binding affinity to biological targets. The fluorinated nature of the starting material adds another layer of complexity and potential for modulating the electronic and lipophilic properties of the final peptide analog.

Table 1: Examples of Complex Amino Acid Synthesis via Cross-Coupling Reactions

| Starting Material | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Boc-4-iodophenylalanine | Phenylboronic acid | Pd nanoparticles, K3PO4, H2O, 37°C | Biaryl amino acid |

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved pharmacological properties, such as better stability and oral bioavailability. This compound has proven to be a valuable building block in the synthesis of such molecules.

The incorporation of this halogenated phenylalanine derivative into the peptidomimetic scaffold highlights its importance in creating non-peptide ligands for G-protein coupled receptors, a significant class of drug targets.

Role in the Synthesis of Fluorinated and Brominated Bioactive Molecule Intermediates

The presence of both fluorine and bromine atoms makes this compound an attractive starting material for the synthesis of a variety of halogenated bioactive molecule intermediates. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive site for further chemical modifications.

The synthesis of 3-bromo-4-fluoro-(S)-phenylalanine itself, starting from 3-bromo-4-fluorobenzaldehyde (B1265969) and N-acetylglycine, provides a key intermediate that can be further elaborated. beilstein-journals.orgnih.gov This process involves the formation of an azalactone, followed by asymmetric hydrogenation and enzymatic resolution to ensure the correct stereochemistry. beilstein-journals.orgnih.gov The resulting amino acid is a direct precursor to the peptidomimetic mentioned in the previous section and can be utilized in the synthesis of other complex fluorinated and brominated molecules.

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. scilit.comnih.gov this compound provides a readily available, chiral starting material that already contains this beneficial element, streamlining the synthesis of new drug candidates.

Table 2: Synthesis of 3-bromo-4-fluoro-(S)-phenylalanine

| Precursors | Key Steps | Resulting Intermediate |

|---|

Integration into Heterocyclic Ring Systems via Cyclization Reactions

While specific examples of intramolecular cyclization reactions involving this compound to form heterocyclic systems are not extensively documented in the reviewed literature, the inherent functionalities of the molecule suggest a strong potential for such transformations. The presence of the bromo-substituent ortho to a modifiable position on the phenyl ring, coupled with the amino acid side chain, provides opportunities for palladium-catalyzed intramolecular cyclization reactions, such as the Heck reaction.

For instance, palladium-catalyzed tandem fluorination and cyclization of enynes have been developed to synthesize fluorinated lactams. researchgate.net Although this example does not directly utilize the target compound, it demonstrates the feasibility of palladium-catalyzed cyclizations in the presence of fluorine. It is conceivable that derivatives of this compound could be designed to undergo similar intramolecular reactions to form novel fluorinated and brominated heterocyclic scaffolds. Such scaffolds are of significant interest in drug discovery due to their rigid conformations and potential for diverse biological activities. The synthesis of fluorinated nitrogen heterocycles is a growing area of research, with various strategies being explored to create new drug scaffolds. nih.gov

Precursor for Advanced Radiopharmaceutical Intermediates (focus on synthesis, not clinical use)

The synthesis of radiolabeled amino acids for use in Positron Emission Tomography (PET) is a critical area of research for molecular imaging. While direct radiolabeling of this compound with common PET isotopes like fluorine-18 (B77423) is not a primary application due to the stable fluorine already present, its structural motifs are highly relevant to the synthesis of precursors for radiopharmaceuticals.

For example, the synthesis of radiolabeled 2-[¹⁸F]-fluoro-ʟ-phenylalanine has been achieved starting from precursors that can be structurally related to derivatives of our target molecule. nih.gov Furthermore, the bromo-substituent on this compound could be converted to a trialkylstannyl group via a Stille coupling reaction. This stannylated intermediate could then serve as a precursor for radioiodination, a common method for introducing radioactive iodine isotopes into molecules for SPECT imaging or radiotherapy. The synthesis of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine from N-Boc-p-iodo-L-phenylalanine has been reported as a precursor for radioiodinated phenylalanine derivatives. researchgate.net A similar strategy could be envisioned starting from this compound to produce precursors for fluorinated and radioiodinated imaging agents.

The development of 4-borono-2-[¹⁸F]-fluoro-ʟ-phenylalanine (¹⁸F-FBPA) for boron neutron capture therapy (BNCT) also highlights the importance of fluorinated phenylalanine analogs in radiopharmaceutical development. nih.gov The synthesis of such complex molecules often relies on multi-step sequences where halogenated and boronate-functionalized phenylalanine derivatives are key intermediates.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The current synthesis of halogenated amino acids often involves multi-step procedures. nih.govbeilstein-journals.org Future research is increasingly focused on developing more efficient and sustainable methods. For N-Boc-3-bromo-4-fluoro-L-phenylalanine, this involves moving beyond traditional approaches towards greener and more atom-economical strategies.

Another avenue is the refinement of chemical synthesis. This includes the development of novel catalysts for more direct C-H activation and halogenation, minimizing the need for pre-functionalized starting materials. Transition-metal-catalyzed asymmetric hydrogenation is a key step in some existing syntheses of related compounds, and further development of more active and selective catalysts, such as novel ferrocene-based ligands, could improve efficiency and enantioselectivity. nih.govbeilstein-journals.org

Table 1: Comparison of Synthetic Strategies for Halogenated Amino Acids

| Synthetic Strategy | Advantages | Challenges & Future Research Direction |

| Traditional Chemical Synthesis | Well-established, versatile for various substitutions. | Often requires multiple steps, harsh reagents, and produces significant waste. Future work focuses on catalyst improvement and reducing step-count. nih.govbeilstein-journals.org |

| Biocatalysis/Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. escholarship.orgprinceton.edu | Enzyme discovery and engineering for specific substrates and regioselectivity is an ongoing challenge. princeton.edunih.gov |

| C-H Activation | Potentially more atom-economical and reduces synthetic steps. | Requires development of highly selective and robust catalysts for complex molecules. |

Exploration of New Reactivity Profiles and Catalytic Transformations

The bromine and fluorine atoms on the phenyl ring of this compound are not merely static decorations; they are reactive handles that can be exploited for further molecular diversification. escholarship.orgprinceton.edu The bromo substituent, in particular, is a versatile functional group for a wide range of catalytic cross-coupling reactions.

Future research will likely focus on leveraging this reactivity. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, could be used to introduce new carbon-carbon or carbon-heteroatom bonds at the 3-position of the phenyl ring. This would allow for the creation of a diverse library of phenylalanine analogs with unique electronic and steric properties, starting from a single, advanced intermediate. The synthesis of related fluorinated phenylalanine analogues has already utilized palladium-catalyzed cross-coupling reactions with organozinc iodides. nih.gov

Applications in Advanced Chemical Biology Probes and Tools

The unique properties of halogenated amino acids make them powerful tools for chemical biology. nih.govnih.gov this compound is an ideal candidate for the development of advanced biological probes.

A significant emerging application is the integration of this compound with bioorthogonal chemistry, such as "click chemistry". The bromo group can be converted to other functionalities, like an azide (B81097) or an alkyne, through nucleophilic substitution or multi-step transformations. This would allow the resulting amino acid to be "clicked" onto other molecules, such as fluorescent dyes, affinity tags, or drug payloads, within a biological system without interfering with native biochemical processes.

Furthermore, the presence of both bromine and fluorine opens up possibilities for dual-purpose probes. For example, the fluorine atom can be used for ¹⁹F NMR studies to probe protein structure and dynamics, while the bromine atom serves as a handle for attaching other functionalities or as a heavy atom for X-ray crystallography studies. The synthesis of radioiodinated phenylalanine derivatives for use in peptide synthesis has been demonstrated, suggesting a pathway for developing radiolabeled probes from brominated precursors. nih.gov Similarly, ¹⁸F can be introduced for use in Positron Emission Tomography (PET) imaging. nih.govnih.gov

Development of High-Throughput Synthesis Strategies utilizing the Compound

To fully exploit the potential of this compound as a scaffold for drug discovery and materials science, high-throughput synthesis (HTS) strategies are essential. HTS allows for the rapid generation of large libraries of related compounds for screening and optimization.

Future efforts will likely involve adapting the catalytic cross-coupling reactions mentioned in section 7.2 to automated, parallel synthesis platforms. By using an array of different boronic acids, alkynes, or amines in a multi-well plate format, a diverse library of phenylalanine derivatives can be synthesized from the common this compound precursor.

The development of robust, solid-phase synthetic methods would also be highly beneficial. Attaching the amino acid to a resin would simplify purification, as excess reagents and byproducts could be washed away, making the process more amenable to automation. The Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS), which is already a high-throughput technique. chemimpex.com Integrating the on-resin modification of the bromo group would further enhance the power of this approach, enabling the high-throughput synthesis of complex, modified peptides for screening in drug discovery campaigns.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Boc-3-bromo-4-fluoro-L-phenylalanine, and how are Boc protection/deprotection conditions optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation (bromination/fluorination) of the phenylalanine aromatic ring, followed by Boc protection of the α-amino group. For example, bromine can be introduced via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Fluorination may employ agents such as Selectfluor® or DAST. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM with DMAP catalysis). Deprotection is achieved with acidic conditions (e.g., TFA in DCM), ensuring minimal side reactions with the halogen substituents .

Q. How can stereochemical integrity be maintained during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer : The Boc group protects the α-amino group during SPPS, preventing racemization during coupling steps. To preserve chirality:

- Use pre-activated derivatives (e.g., HOBt/DIC activation) to minimize reaction time.

- Employ low-temperature coupling (0–4°C) for sterically hindered residues.

- Monitor racemization via HPLC with chiral columns or circular dichroism (CD) spectroscopy .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate hydrophobic intermediates using ethyl acetate/water phases.

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane. Halogen substituents increase polarity, requiring adjustments in solvent ratios.

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to exploit differences in solubility between the product and byproducts .

Advanced Research Questions

Q. How can the bromine and fluorine substituents enable site-selective cross-coupling reactions (e.g., Suzuki-Miyaura) in peptide-derived architectures?

- Methodological Answer :

- The 3-bromo substituent acts as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki reactions with boronic acids). Use Pd(PPh₃)₄ or PdCl₂(dppf) in degassed THF/H₂O at 60–80°C.

- The 4-fluoro group can participate in SNAr reactions with nucleophiles (e.g., amines) under basic conditions (K₂CO₃ in DMF).

- Critical Note : Ensure Boc deprotection precedes coupling to avoid side reactions with the amino group .

Q. What biophysical techniques are suitable for evaluating the impact of 3-bromo-4-fluoro substitution on protein-ligand interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) of modified peptides to immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess halogen bonding contributions.

- X-ray Crystallography : Resolve halogen-protein interactions (e.g., Br···π or F-H bonds) at atomic resolution .

Q. How can computational modeling predict the conformational effects of 3-bromo-4-fluoro substitution in peptide backbones?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map rotational barriers of the substituted phenyl ring.

- Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to analyze backbone flexibility and solvent accessibility.

- Compare with NMR-derived NOE restraints to validate predicted conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.